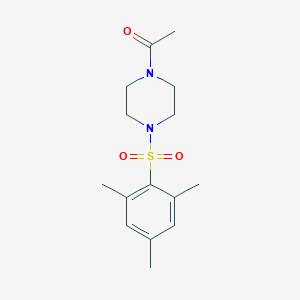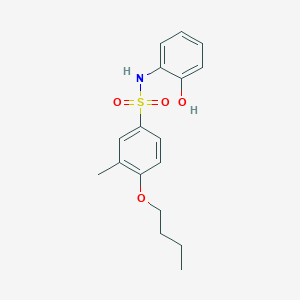
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DCEMP1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment.
Mécanisme D'action
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called Hsp90, which is involved in the stabilization and function of many other proteins that are important for cancer cell survival. By inhibiting Hsp90, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide disrupts multiple signaling pathways that are essential for cancer cell growth and survival, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, while effectively inducing apoptosis in cancer cells. It has also been found to inhibit the growth and migration of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. Additionally, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the effectiveness of other chemotherapy drugs in treating cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its specificity for cancer cells, meaning that it has minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide.
Orientations Futures
Future research on 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide should focus on optimizing its delivery and dosage for in vivo use, as well as investigating its potential use in combination with other chemotherapy drugs. Additionally, further studies are needed to understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide in more detail, as well as its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with 6-methyl-2-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite and the subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in leukemia and breast cancer cells. Additionally, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been found to have anti-angiogenic properties, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth.
Propriétés
Nom du produit |
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14Cl2N2O3S |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2,5-dichloro-4-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-6-4-5-9(2)17-14/h4-8H,3H2,1-2H3,(H,17,18) |
Clé InChI |
OZDPCFILHCZLBD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)




![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)


